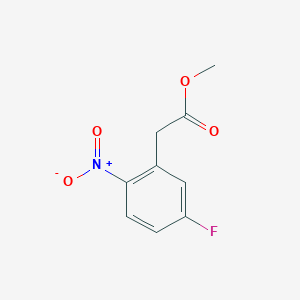

Methyl 2-(5-fluoro-2-nitrophenyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

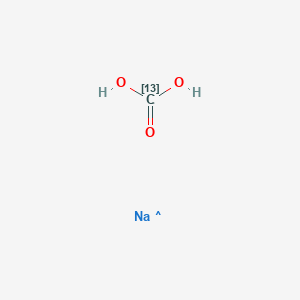

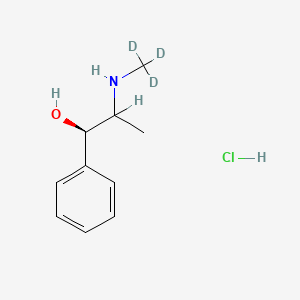

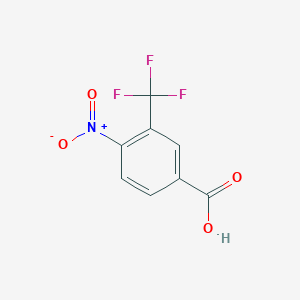

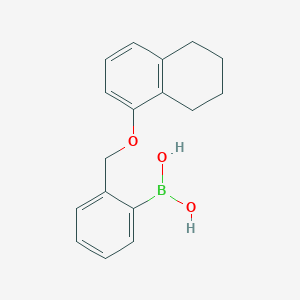

“Methyl 2-(5-fluoro-2-nitrophenyl)acetate” is a chemical compound with the molecular formula C9H8FNO4 . It is a pale-yellow to yellow-brown liquid . The CAS Number of this compound is 29640-99-1 .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(5-fluoro-2-nitrophenyl)acetate” consists of a methyl group (CH3) attached to an acetate group (COO-) which is further attached to a 5-fluoro-2-nitrophenyl group . The molecular weight of this compound is 213.16 .Physical And Chemical Properties Analysis

“Methyl 2-(5-fluoro-2-nitrophenyl)acetate” is predicted to have a boiling point of 308.4±27.0 °C and a density of 1.346±0.06 g/cm3 .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Methyl 2-(5-fluoro-2-nitrophenyl)acetate serves as a precursor or intermediate in the synthesis of various organic compounds, demonstrating its utility in synthetic organic chemistry. For instance, its derivatives have been explored for antimycobacterial activities, indicating potential applications in medicinal chemistry. The preparation and structural analysis of such derivatives provide insights into their potential biological activities and chemical properties. This was exemplified in the study where methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate was analyzed for its antimycobacterial properties, highlighting the compound's relevance in the development of new therapeutic agents against microbial infections (Mori et al., 2022).

Chemical Synthesis and Modification

The chemical modification and synthesis capabilities of Methyl 2-(5-fluoro-2-nitrophenyl)acetate extend to its role in creating novel compounds with enhanced properties. For example, nitration of 3-fluorophenyl acetic acid led to the formation of 5-fluoro-2-nitrophenyl acetic acid, which further underwent processes like ammonolysis and catalytic hydrogenation to produce derivatives with potential utility in various chemical and pharmaceutical applications. This process underscores the versatility of Methyl 2-(5-fluoro-2-nitrophenyl)acetate in synthetic chemistry, enabling the development of new compounds with tailored functionalities (Zhao De-feng, 2007).

Photodecarboxylation Studies

The study of photodecarboxylation properties of zinc photocages constructed using derivatives of Methyl 2-(5-fluoro-2-nitrophenyl)acetate, like its methoxy- and fluoro-derivatives, reveals important insights into the light-induced chemical reactions of these compounds. These studies not only contribute to the understanding of photophysical behaviors but also pave the way for the development of novel photoresponsive materials and reagents. Such research is crucial for advancing the fields of photochemistry and photopharmacology, offering new avenues for creating light-activated therapeutic agents and materials with controlled photochemical reactions (Shigemoto et al., 2021).

Safety And Hazards

“Methyl 2-(5-fluoro-2-nitrophenyl)acetate” is classified as a warning signal word. It may cause drowsiness or dizziness and is harmful if swallowed. It causes skin and eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

Propriétés

IUPAC Name |

methyl 2-(5-fluoro-2-nitrophenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-15-9(12)5-6-4-7(10)2-3-8(6)11(13)14/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJDBYCUWNTRFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101286585 |

Source

|

| Record name | Methyl 5-fluoro-2-nitrobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101286585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(5-fluoro-2-nitrophenyl)acetate | |

CAS RN |

29640-99-1 |

Source

|

| Record name | Methyl 5-fluoro-2-nitrobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29640-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-fluoro-2-nitrobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101286585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[(pentamethylcyclopentadienyl)dichloro-rhodium]](/img/structure/B1316301.png)